2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid typically involves multiple steps One common method starts with the protection of the azetidine nitrogen using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine group on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution reagents: Such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield the free amine derivative of the compound .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, revealing the free amine group for further chemical modifications. This makes it a valuable tool in organic synthesis, particularly in the field of peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid: Similar in structure but contains a piperidine ring instead of an azetidine ring.
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid moiety.
Uniqueness
The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid lies in its combination of the Fmoc protecting group with the azetidine ring and benzoic acid moiety. This specific arrangement provides distinct reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-12-6-1-7-17(22)16-13-26(14-16)25(29)30-15-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h1-12,16,23H,13-15H2,(H,27,28) |
InChI Key |
PBGQSDOIZOGVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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